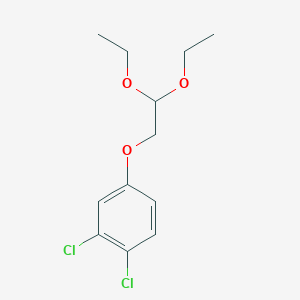

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-4-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2O3/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVANXKPFPPBKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC(=C(C=C1)Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381908 | |

| Record name | 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98919-15-4 | |

| Record name | 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98919-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Dichloro 4 2,2 Diethoxyethoxy Benzene and Analogues

Precursor Chemistry and Starting Material Selection

Synthesis of Halogenated Phenol (B47542) Derivatives

The primary phenolic precursor for the target molecule is 3,4-dichlorophenol (B42033). This compound provides the dichlorinated aromatic core with a hydroxyl group at the 4-position, ready for etherification. One established method for the synthesis of 3,4-dichlorophenol involves the diazotization of 3,4-dichloroaniline (B118046), followed by hydrolysis of the resulting diazonium salt. For instance, treating 3,4-dichloroaniline with an aqueous solution of sulfuric acid, followed by the addition of sodium nitrite, generates the corresponding diazonium salt. Subsequent heating of this intermediate in an aqueous environment leads to its decomposition and the formation of 3,4-dichlorophenol, which can be isolated with good yields. Current time information in Pasuruan, ID.

Alternative dichlorophenol isomers, such as 2,5-dichlorophenol, can be synthesized through multi-step sequences starting from readily available materials like p-dichlorobenzene. google.com The specific substitution pattern of the dichlorophenol is crucial as it dictates the final arrangement of the chloro- and alkoxy- substituents on the benzene (B151609) ring of the target molecule.

Preparation of Diethoxyethyl Halides or Equivalents

The second key precursor is a reactive species that introduces the (2,2-diethoxyethoxy) group. A common and effective electrophile for this purpose is 2-bromo-1,1-diethoxyethane, also known as bromoacetaldehyde (B98955) diethyl acetal (B89532). This compound provides a reactive carbon-bromine bond that is susceptible to nucleophilic attack by the phenoxide ion.

The synthesis of 2-bromo-1,1-diethoxyethane can be achieved through several routes. One large-scale adaptable method involves the bromination of vinyl acetate (B1210297) in the presence of absolute ethanol. orgsyn.org This reaction proceeds through the formation of an intermediate that is subsequently converted to the desired bromoacetal. The product is a lachrymatory liquid and requires careful handling. orgsyn.org Another synthetic approach involves the catalytic bromination of paraldehyde (B1678423) in ethanol, followed by an acetalization reaction. patsnap.com

Ethereal Linkage Formation Strategies

The central transformation in the synthesis of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene is the formation of the ether bond between the dichlorophenol and the diethoxyethyl side chain. This is typically accomplished through nucleophilic substitution reactions.

Optimized Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing the target molecule, this involves the reaction of a 3,4-dichlorophenoxide salt with 2-bromo-1,1-diethoxyethane. The phenoxide is generated in situ by treating 3,4-dichlorophenol with a suitable base.

For electron-deficient phenols like 3,4-dichlorophenol, strong bases are often required to ensure complete deprotonation and facilitate the subsequent nucleophilic attack. Common bases employed for this purpose include potassium hydroxide (B78521) (KOH) and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) being preferred as they effectively solvate the cation of the base and enhance the nucleophilicity of the phenoxide. rsc.org

A general procedure involves dissolving the dichlorophenol and the base in the chosen solvent, followed by the addition of 2-bromo-1,1-diethoxyethane. The reaction mixture is then heated under reflux for several hours until completion, as monitored by techniques like thin-layer chromatography (TLC). rsc.org The product is then isolated by extraction and purified, often through column chromatography.

Table 1: Reaction Conditions for Williamson Ether Synthesis of Substituted Phenols with 2-Bromoacetaldehyde Diethyl Acetal rsc.org

| Phenol | Base | Solvent | Yield (%) |

| 3-Chlorophenol | KOH | DMAC | 55 |

| 2,3-Dichlorophenol | Cs₂CO₃ | DMF | 74 |

| 4-Bromophenol | KOH | DMF | 66 |

Phase-transfer catalysis (PTC) offers a valuable modification to the Williamson ether synthesis, particularly for reactions involving immiscible aqueous and organic phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from the aqueous phase (where it can be generated with a base like sodium hydroxide) to the organic phase containing the alkyl halide. This can lead to milder reaction conditions and improved yields. reddit.commdpi.com

Catalytic Approaches to Aryl Etherification

While the Williamson ether synthesis is robust, catalytic methods for C-O bond formation represent a more modern and often milder alternative. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the synthesis of aryl ethers. Current time information in Pasuruan, ID. Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols have been developed that utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. Current time information in Pasuruan, ID. This method is particularly useful for coupling aryl halides with alcohols.

More recent advancements in catalysis have also introduced palladium-catalyzed C-O cross-coupling reactions. These methods can be highly efficient for the etherification of aryl halides, although their application to the specific synthesis of this compound from 3,4-dichlorophenol and 2-bromo-1,1-diethoxyethane would require specific catalyst development and optimization.

Regioselective Functionalization of the Benzene Core

An alternative synthetic strategy to the convergent approach described above would involve the regioselective functionalization of a pre-existing 1,2-dichlorobenzene (B45396) core. This would entail the sequential introduction of the hydroxyl (or a precursor) and the diethoxyethoxy groups at the desired positions.

However, achieving high regioselectivity in the electrophilic or nucleophilic substitution reactions on a dichlorinated benzene ring can be challenging due to the directing effects of the two chloro substituents. While methods for the regioselective hydroxylation and amination of aromatic C-H bonds using transition metal catalysis have been reported, their direct application to the synthesis of this compound is not straightforward and is generally less common than the convergent Williamson ether synthesis approach. The convergent synthesis, starting from the appropriately substituted phenol, offers a more direct and controllable route to the target molecule.

Electrophilic Aromatic Substitution Pathways (e.g., nitration on related compounds)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for introducing functional groups onto an aromatic ring. masterorganicchemistry.comlibretexts.org The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgyoutube.com The general mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation known as an arenium ion or benzenonium intermediate, followed by the rapid removal of a proton to restore the ring's aromaticity. libretexts.orgmasterorganicchemistry.com The first step, which disrupts the stable aromatic system, is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

In the context of dichlorobenzene derivatives, the existing substituents on the aromatic ring profoundly influence the rate and regioselectivity of subsequent EAS reactions. The reactivity of the benzene ring is altered by the electronic properties of the substituents already present. youtube.com For a molecule like 1,2-dichloro-4-(alkoxy)benzene, a precursor or analogue to the title compound, three substituents guide the position of any new electrophile: two chlorine atoms and one alkoxy group.

Chlorine atoms are deactivating yet ortho, para-directing. Their inductive electron-withdrawing effect makes the ring less reactive than benzene, but their ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the positions ortho and para to the chlorine.

Alkoxy groups (-OR) are strongly activating and ortho, para-directing. The oxygen atom's lone pairs strongly donate electron density into the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com

The interplay of these directing effects determines the outcome of reactions like nitration or halogenation on a substituted benzene ring. In a 1,2-dichloro-4-alkoxybenzene system, the powerful activating and directing effect of the alkoxy group would be the dominant influence, directing a new substituent primarily to the positions ortho to it (positions 3 and 5), assuming steric hindrance is not prohibitive.

| Substituent | Effect on Reactivity | Directing Influence |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -OR (Alkoxy) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) on Dichlorobenzene Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for synthesizing diaryl ethers and related compounds, including this compound. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. wikipedia.orgyoutube.com Unlike EAS, the SNAr reaction requires the aromatic ring to be electron-poor, a condition facilitated by the presence of electron-withdrawing groups (EWGs). masterorganicchemistry.com

The synthesis of the target compound would likely involve the reaction of a dichlorophenol with an appropriate halo-acetal or, more commonly, the reaction of a more activated polychlorinated benzene (like 1,2,4-trichlorobenzene) with the alkoxide of 2,2-diethoxyethanol. The chlorine atoms on the dichlorobenzene ring act as both leaving groups and electron-withdrawing activators for the SNAr reaction. numberanalytics.com

The mechanism is a two-step addition-elimination process. pressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The negative charge is delocalized across the aromatic ring and is further stabilized by any EWGs present at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

The efficiency of SNAr reactions is influenced by several factors. numberanalytics.com Polar aprotic solvents like DMSO or DMF are often used as they can stabilize the Meisenheimer complex. numberanalytics.com The reaction rate is also dependent on the strength of the nucleophile and the nature and number of electron-withdrawing groups on the aromatic ring. numberanalytics.com

| Factor | Influence on SNAr Reaction | Example |

| Substituents | Electron-withdrawing groups (EWGs) at ortho/para positions stabilize the intermediate and increase the reaction rate. masterorganicchemistry.comnumberanalytics.com | -NO₂, -CN |

| Leaving Group | More electronegative halides can increase the rate by making the carbon more electrophilic, though C-F bond breakage is not the rate-limiting step. masterorganicchemistry.com | F > Cl > Br > I |

| Nucleophile | Stronger nucleophiles lead to faster reactions. numberanalytics.com | Alkoxides (RO⁻), Amides (R₂N⁻) |

| Solvent | Polar aprotic solvents stabilize the charged intermediate, accelerating the reaction. numberanalytics.com | DMSO, DMF, NMP |

Cross-Coupling Reactions for Peripheral Modifications

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for the peripheral modification of molecules like this compound. acs.org These palladium-catalyzed reactions allow for the selective replacement of the chlorine atoms with a wide variety of other functional groups. acs.orgacs.org

The general mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three main steps: acs.org

Oxidative Addition: The palladium(0) catalyst inserts itself into the carbon-halide bond of the aromatic ring, forming a palladium(II) complex.

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the cycle.

By selecting the appropriate cross-coupling reaction, the chloro substituents on the benzene ring can be replaced with various other groups.

| Reaction Name | Coupling Partners | Bond Formed | Application for Modifying Dichlorobenzene Derivatives |

| Suzuki Coupling | Aryl Halide + Organoboron Compound | C-C | Replacement of chlorine with alkyl or aryl groups. acs.org |

| Heck Coupling | Aryl Halide + Alkene | C-C (vinyl) | Introduction of vinyl groups in place of chlorine. acs.orgresearchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Formation of aniline (B41778) derivatives by replacing chlorine with amino groups. researchgate.net |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | C-C (alkynyl) | Introduction of alkyne functionalities. researchgate.net |

These reactions offer a versatile strategy for creating a library of analogues from a common dichlorinated intermediate, allowing for fine-tuning of the molecule's properties.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like any chemical process, can be evaluated and optimized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov Applying these principles aims to enhance sustainability by minimizing environmental impact, improving energy efficiency, and reducing waste. semanticscholar.orgresearchgate.net

Solvent Selection and Minimization Strategies

Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. sigmaaldrich.com Research has focused on several greener alternatives:

Aqueous Systems: Utilizing water as a solvent is highly desirable. The challenge of low solubility for organic reactants can be overcome by using surfactants or polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which create "nanoreactors" where the reaction can proceed under mild conditions. d-nb.info

Solvent-Free Conditions: Performing reactions without a solvent can dramatically reduce waste. For some SNAr reactions, using a solid base like potassium fluoride (B91410) on alumina (B75360) allows for the synthesis of diaryl ethers under solvent-free conditions, sometimes at room temperature. researchgate.net

Solvent Minimization and Recycling: Beyond choosing a greener solvent, strategies include minimizing the volume of solvent used and implementing recycling protocols to recover and reuse solvents, which can significantly reduce costs and CO₂ emissions. rsc.orggreenchemistry-toolkit.org

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Polar Aprotic | DMF, DMSO, NMP | High solubility for reactants, accelerates SNAr reactions. | Toxic, high boiling points make removal difficult, environmental concerns. d-nb.info |

| Greener Alternatives | Water, Ethanol, 2-Methyl-THF | Lower toxicity, more environmentally benign. | Often require additives (e.g., surfactants) to solubilize reactants. d-nb.info |

| Solvent-Free | N/A | Eliminates solvent waste, simplifies purification. | Not suitable for all reaction types, may require higher temperatures. researchgate.net |

Energy Efficient Reaction Conditions

The sixth principle of green chemistry states that energy requirements should be recognized for their environmental and economic impacts and should be minimized. sigmaaldrich.comepa.gov Many traditional synthetic methods, including Ullmann couplings and some SNAr reactions, require high temperatures for extended periods, consuming significant amounts of energy. umass.edulookchem.com

Several strategies can be employed to create more energy-efficient reaction conditions:

Catalysis: The use of highly effective catalysts can increase reaction rates, allowing processes to be run at lower, ambient temperatures. sigmaaldrich.com For instance, developments in copper and palladium catalysis for C-O bond formation have enabled milder reaction conditions compared to classical methods. lookchem.com

Process Optimization: Improving reaction yield and efficiency directly contributes to better energy efficiency, as less energy is wasted on producing byproducts and on subsequent separation and purification steps. numberanalytics.com

Atom Economy and Waste Reduction

The concept of atom economy, a cornerstone of green chemistry, focuses on designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. wikipedia.org It provides a measure of how efficiently a chemical reaction converts reactants into the desired product, with the goal of minimizing waste at the molecular level. numberanalytics.comtutorchase.comacs.org

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Substitution reactions, like the SNAr pathway used to synthesize ethers, are inherently less atom-economical than addition or rearrangement reactions because they always generate a byproduct (the displaced leaving group and the cation from the base). wikipedia.orgjocpr.com For example, in the synthesis of an ether from a phenol and an aryl halide using a base like sodium hydroxide, the sodium halide and water become waste products.

To improve atom economy and reduce waste, chemists can:

Use Catalytic Reagents: Employing catalysts instead of stoichiometric reagents is a key principle. epa.gov Catalysts are used in small amounts and can facilitate a reaction many times, whereas stoichiometric reagents are used in large quantities and are consumed in the reaction.

Avoid Derivatization: Unnecessary steps like using protecting groups should be minimized or avoided, as they require additional reagents and generate more waste. sigmaaldrich.comsemanticscholar.org

Choose Addition Reactions: When possible, designing synthetic routes that utilize addition reactions (which have a theoretical 100% atom economy) is preferable. jocpr.com

| Reaction Type | General Scheme | Theoretical Atom Economy | Waste Generation |

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Byproduct B is generated. |

| Elimination | A → B + C | < 100% | Byproduct C is generated. |

By focusing on these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Mechanistic Investigations of 1,2 Dichloro 4 2,2 Diethoxyethoxy Benzene Reactivity

Reaction Kinetics and Thermodynamic Profiles of Transformations

Direct experimental data on the reaction kinetics and thermodynamic profiles for transformations involving 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene are not readily found in peer-reviewed literature. However, the reactivity can be inferred by examining its constituent parts. The molecule possesses two primary reactive sites: the dichlorinated benzene (B151609) ring and the diethoxyethoxy side chain.

The benzene ring is substituted with two chlorine atoms and an alkoxy group. Chlorine atoms are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution due to their inductive electron withdrawal and mesomeric electron donation. The -(2,2-diethoxyethoxy) group, being an ether, is an activating, ortho-, para-directing group. The combined electronic effects of these substituents would influence the rates of substitution reactions on the aromatic ring. For nucleophilic aromatic substitution (SNAr), the presence of two chloro-substituents makes the ring electron-deficient and thus susceptible to attack by strong nucleophiles, although less so than if a strongly electron-withdrawing group like a nitro group were present.

The acetal (B89532) functional group in the side chain is stable under neutral or basic conditions but is susceptible to hydrolysis under acidic conditions to yield 3,4-dichlorophenoxyacetaldehyde and ethanol. The kinetics of this hydrolysis would be expected to follow standard mechanisms for acetal cleavage, likely proceeding through a resonance-stabilized oxocarbenium ion intermediate.

Table 3.1.1: Predicted Kinetic and Thermodynamic Parameters for Key Transformations

| Transformation Type | Reactants | Probable Rate-Determining Step | Predicted Activation Energy (Ea) | Predicted Enthalpy of Reaction (ΔH) |

| Acid-Catalyzed Acetal Hydrolysis | This compound, H₃O⁺ | Formation of the oxocarbenium ion | Moderate | Near-neutral to slightly endothermic |

| Nucleophilic Aromatic Substitution | This compound, Nu⁻ | Nucleophilic attack on the aromatic ring | High | Varies with nucleophile |

| Electrophilic Aromatic Substitution | This compound, E⁺ | Formation of the sigma complex | High (due to deactivating Cl) | Varies with electrophile |

Note: The values in this table are qualitative predictions based on general principles of organic chemistry and are not derived from experimental data for the title compound.

Stereochemical Outcomes of Derivatives and Reaction Pathways

The parent molecule, this compound, is achiral. Stereochemical considerations would arise from reactions that introduce a new chiral center.

For instance, if the acetal is hydrolyzed to the corresponding aldehyde and this aldehyde subsequently undergoes a nucleophilic addition (e.g., with a Grignard reagent), a new chiral center would be created at the benzylic carbon. In the absence of a chiral catalyst or auxiliary, such a reaction would be expected to produce a racemic mixture of the two possible enantiomers.

Reactions involving the aromatic ring are less likely to directly create stereocenters unless a chiral reagent is used or a subsequent transformation introduces chirality.

Intramolecular Rearrangements and Cyclization Processes

The structure of this compound does not lend itself readily to common intramolecular rearrangements like the Claisen or Fries rearrangements under standard conditions.

However, under specific catalytic conditions, cyclization reactions could be envisaged. For example, acid-catalyzed hydrolysis of the acetal followed by an intramolecular electrophilic attack of the resulting aldehyde onto the activated aromatic ring could potentially lead to the formation of a cyclic ether. The feasibility of such a reaction would depend significantly on the reaction conditions and the relative activation barriers of competing intermolecular processes. The regioselectivity of such a cyclization would be governed by the directing effects of the substituents on the benzene ring.

Heterolytic and Homolytic Cleavage Studies of Specific Bonds

Specific bond cleavage studies on this compound are not documented. However, the likely points of cleavage under different conditions can be predicted.

Heterolytic Cleavage:

C-O bonds in the acetal: Under acidic conditions, the C-O bonds of the acetal are the most likely sites for heterolytic cleavage, proceeding through an oxocarbenium ion intermediate as previously mentioned.

Aryl C-Cl bonds: These bonds are strong and generally resistant to cleavage. However, under the conditions of nucleophilic aromatic substitution, the C-Cl bond would break heterolytically, with the chlorine atom departing as a chloride anion.

Aryl C-O bond: The bond connecting the ether oxygen to the aromatic ring is typically strong and less prone to cleavage than the acetal C-O bonds.

Homolytic Cleavage:

Aryl C-Cl bonds: Under high-energy conditions, such as UV irradiation or in the presence of radical initiators, homolytic cleavage of the C-Cl bonds could occur to generate aryl and chlorine radicals.

C-H bonds of the ethoxy groups: The C-H bonds on the ethoxy groups could undergo homolytic cleavage under radical conditions, though this would likely be a less favored pathway compared to C-Cl bond cleavage.

Table 3.4.1: Predicted Bond Dissociation Energies (BDEs) for Key Bonds

| Bond | Bond Type | Predicted Relative BDE | Likely Cleavage Type | Conditions |

| Aryl C-Cl | Aromatic C-Halogen | High | Homolytic/Heterolytic | High Temp/UV or Nucleophilic Attack |

| Aryl C-O | Aromatic Ether | High | Heterolytic | Harsh acidic/basic conditions |

| Acetal C-O | Aliphatic Ether | Low | Heterolytic | Acidic conditions |

| Ethyl C-H | Aliphatic C-H | Moderate | Homolytic | Radical conditions |

Note: This table represents qualitative predictions of relative bond strengths and is not based on experimental measurements for this compound.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene in solution. Advanced NMR experiments provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and offer insights into the molecule's spatial arrangement and dynamic behavior.

For this compound, the protons on the aromatic ring are expected to appear in the range of δ 6.8-7.5 ppm, while the protons on the diethoxyethoxy side chain would be found further upfield. Specifically, the hydrogens on carbons adjacent to an ether oxygen typically resonate between δ 3.4-4.5 ppm. guidechem.comchemicalbook.com The acetal (B89532) proton (-O-CH-O-) is expected to be a distinct singlet or triplet around δ 4.5-5.5 ppm. The terminal ethyl groups would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on spectral data of analogous compounds like dichlorobenzenes and dialkoxy ethers. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (position 3) | ~7.2 (d) | ~132 |

| Aromatic C-H (position 5) | ~6.9 (dd) | ~117 |

| Aromatic C-H (position 6) | ~7.1 (d) | ~119 |

| -O-CH (-O-)- | ~5.0 (t) | ~102 |

| Ar-O-CH₂ - | ~4.1 (d) | ~70 |

| -O-CH₂ -CH₃ | ~3.6 (q) | ~62 |

| -O-CH₂-CH₃ | ~1.2 (t) | ~15 |

| Aromatic C-Cl (position 1) | - | ~128 |

| Aromatic C-Cl (position 2) | - | ~125 |

| Aromatic C-O (position 4) | - | ~155 |

| d = doublet, t = triplet, q = quartet, dd = doublet of doublets |

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

While 1D NMR provides initial data, 2D NMR techniques are indispensable for definitively assigning the complex spectra of substituted benzenes.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would show correlations between the adjacent protons on the aromatic ring, confirming their substitution pattern. It would also map the couplings along the side chain: from the Ar-O-CH₂ protons to the acetal CH, and within the two ethyl groups (CH₂ to CH₃).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are more distinct.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the Ar-O-CH₂ protons to the aromatic C4 carbon, confirming the attachment point of the ether side chain. It would also link the acetal proton to the carbons of the ethyl groups, verifying the complete structure of the diethoxyethoxy moiety.

Solid-State NMR Applications

While solution NMR describes the average conformation of a molecule, solid-state NMR (ssNMR) provides information about the structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can overcome the line-broadening effects seen in solids. For ether-containing compounds like crown ethers, ssNMR has been used to study the effects of crystal packing on molecular conformation. For this compound, ssNMR could be employed to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Determine the molecular conformation in the crystalline state, which may differ from the preferred solution conformation due to intermolecular forces.

Study molecular dynamics, such as the rotation of the ethyl groups or restricted motion of the aromatic ring within the crystal lattice.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in a single crystal. While no public crystal structure data is available for this compound itself, the technique is highly applicable to its derivatives. Research on related dichlorobenzene ethers, such as 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene, demonstrates the power of this method.

Should a suitable crystal of a derivative be obtained, X-ray analysis would provide precise data on:

Bond lengths and angles: Confirming the geometric parameters of the molecule.

Conformation: Determining the exact dihedral angles between the benzene (B151609) ring and the ether side chain. For example, in a related dichlorobenzene ether, the dihedral angle between the two benzene rings was found to be 82.6(9)°.

Crystal Packing: Revealing how molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and potentially weak C-H···π interactions, which have been observed in similar structures.

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is superior to standard mass spectrometry as it provides the exact mass of an ion to several decimal places (e.g., four or more). This high accuracy allows for the determination of a molecule's elemental formula, a critical piece of data for structural confirmation. For this compound (C₁₂H₁₆Cl₂O₃), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

HRMS is also a powerful tool for analyzing reaction mixtures to identify intermediates and byproducts formed during the synthesis. The fragmentation patterns observed in the mass spectrum give structural clues.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for C₁₂H₁₆Cl₂O₃

| Fragment Structure | Predicted Exact Mass (m/z) | Description |

| [C₁₂H₁₆Cl₂O₃]⁺ | 278.0476 | Molecular Ion (M⁺) |

| [C₁₀H₁₁Cl₂O₂]⁺ | 233.0136 | Loss of ethoxy radical (•OCH₂CH₃) |

| [C₈H₇Cl₂O₂]⁺ | 204.9823 | Cleavage of the acetal C-O bond |

| [C₆H₃Cl₂O]⁻ | 160.9561 | Dichlorophenoxide fragment |

| [C₄H₉O₂]⁺ | 89.0602 | Diethoxy fragment |

| Note: The molecular ion cluster would show a characteristic M, M+2, M+4 pattern due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). |

Chromatographic Methods for Purity Assessment and Reaction Monitoring Beyond Basic Identification

Chromatographic techniques are essential for separating the target compound from starting materials, reagents, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): As a relatively non-volatile compound, HPLC is the method of choice for both analysis and purification.

Analytical HPLC: Using a reverse-phase column (e.g., C18), a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) can effectively separate this compound from more polar starting materials (like 3,4-dichlorophenol) or less polar impurities. Coupled with a UV detector (as the benzene ring is a chromophore) or a mass spectrometer (LC-MS), this provides a detailed purity profile of the final product.

Preparative HPLC: When high purity material is required for further research, preparative HPLC can be used to isolate the target compound from a crude reaction mixture on a larger scale. This technique has been successfully used for the isolation of complex natural products and synthetic molecules.

Gas Chromatography (GC): While the target molecule itself has a high boiling point (predicted at 352.1 °C), GC is useful for monitoring the consumption of more volatile starting materials, such as bromoacetaldehyde (B98955) diethyl acetal, which might be used in its synthesis.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by a strong, broad absorption band for the C-O-C stretching vibrations of the ether and acetal groups, typically found in the 1000-1250 cm⁻¹ region. guidechem.com

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹) and the C-Cl bonds.

Table 3: Key Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3100-3000 | Aromatic C-H Stretch | FTIR, Raman |

| 2980-2850 | Aliphatic C-H Stretch (CH₂, CH₃) | FTIR, Raman |

| ~1600, ~1475 | Aromatic C=C Stretch | FTIR, Raman |

| 1250-1000 | C-O-C Stretch (Ether & Acetal) | FTIR (Strong) |

| 800-600 | C-Cl Stretch | FTIR, Raman |

| Note: These are general ranges. The exact position and intensity of peaks depend on the specific molecular environment. |

Analysis of these vibrational modes, especially in comparison with related compounds like 1,2-dichloro-4-fluoro-5-nitrobenzene, can confirm the presence of all key functional groups within the molecule.

Computational Chemistry and Theoretical Modeling of 1,2 Dichloro 4 2,2 Diethoxyethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. DFT methods, such as B3LYP with a 6-31G* basis set, can be employed to optimize the molecular geometry and calculate various electronic properties. nih.gov

The distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the diethoxyethoxy group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the aromatic protons and the carbons attached to the chlorine atoms would exhibit a more positive potential.

Table 1: Calculated Electronic Properties of this compound (Theoretical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical and representative of what could be expected from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD provides a detailed picture of how the molecule behaves in different environments, such as in a solvent or in the solid state.

The diethoxyethoxy side chain of the molecule is flexible, with several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For this compound, these interactions would primarily consist of van der Waals forces and dipole-dipole interactions. Understanding these forces is important for predicting properties like boiling point, solubility, and crystal packing.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical calculations can provide valuable information for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using DFT. These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum. For instance, the protons on the aromatic ring will have distinct chemical shifts depending on their proximity to the chlorine atoms and the ether linkage. The protons of the diethoxyethoxy group will also show characteristic shifts and coupling patterns.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Theoretical)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (adjacent to ether) | 6.9 - 7.1 |

| Aromatic H (adjacent to Cl) | 7.2 - 7.4 |

| -O-CH₂-CH(OEt)₂ | 4.0 - 4.2 |

| -CH(OEt)₂ | 4.8 - 5.0 |

| -O-CH₂-CH₃ | 3.6 - 3.8 |

| -O-CH₂-CH₃ | 1.2 - 1.4 |

Note: These are estimated chemical shift ranges based on analogous structures.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups in the molecule can be computed. These calculated frequencies, after appropriate scaling, can be compared with an experimental IR spectrum to identify characteristic absorption bands, such as C-Cl stretching, C-O-C stretching, and aromatic C-H bending vibrations.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway.

For example, the synthesis of this compound likely involves a Williamson ether synthesis, where a dichlorophenoxide reacts with a halo-diethoxyethane derivative. Transition state calculations can be used to determine the activation energy of this Sₙ2 reaction, providing insights into the reaction kinetics. These calculations can also help to understand the regioselectivity of the reaction, explaining why the ether linkage forms at the 4-position of the dichlorobenzene ring.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Analogues (excluding prohibited properties)

By systematically modifying the structure of the parent molecule (e.g., changing the substituents on the benzene (B151609) ring or altering the length of the alkoxy chain) and calculating various molecular descriptors (e.g., hydrophobicity, electronic parameters, steric properties), it is possible to build QSAR/QSPR models. These models can then be used to predict the properties of new, unsynthesized analogues. For instance, a QSPR model could be developed to predict the solubility or chromatographic retention times of a series of dichlorobenzene ethers.

Biological Interactions and Mechanisms in Vitro and in Silico Studies

Structure-Activity Relationship (SAR) Studies of Analogous Compounds for Specific Biological Targets (e.g., enzyme inhibition, receptor modulation, in vitro focus)

While direct structure-activity relationship (SAR) studies on 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene are not extensively documented, analysis of its structural analogs provides significant insight into its potential biological activities. The molecule consists of two key regions: the 1,2-dichlorophenyl group and the (2,2-diethoxyethoxy) side chain. SAR studies on compounds containing these or similar moieties help predict its behavior.

The dichlorinated benzene (B151609) ring is a common feature in many biologically active molecules. The position and number of chlorine atoms on an aromatic ring are major determinants of a compound's ability to interact with biological macromolecules. nih.gov For instance, the affinity of halogenated aromatic compounds for the cytosolic TCDD receptor, which mediates certain toxic effects, is directly related to their chlorination pattern. nih.gov

SAR studies on flavonoids as inhibitors of enzymes like xanthine (B1682287) oxidase show that specific hydroxylation patterns and structural elements, such as a C2-C3 double bond, are crucial for high inhibitory activity. nih.gov This principle underscores the importance of the substituent arrangement on the aromatic ring. For this compound, the electron-withdrawing nature of the two chlorine atoms and the electron-donating character of the ether-linked side chain create a specific electronic profile that dictates its potential to fit into and interact with enzyme active sites or receptor binding pockets.

The side chain also plays a critical role. In studies of caffeic acid phenethyl ester (CAPE) analogs as 5-lipoxygenase inhibitors, the nature of the linker between the catechol and aryl moieties significantly influenced inhibitory potency. nih.gov The flexibility and hydrogen-bonding capability of the (2,2-diethoxyethoxy) chain in this compound would similarly modulate its binding affinity and specificity for a given biological target. The acetal (B89532) and ether linkages provide conformational flexibility, allowing the molecule to adopt various shapes to fit a binding site.

Table 1: SAR Insights from Analogous Compounds

| Compound Class/Analog | Structural Feature | Impact on Biological Activity (In Vitro) | Reference |

|---|---|---|---|

| Halogenated Aromatics | Number and position of halogens | Determines affinity for receptors like the TCDD receptor. | nih.gov |

| Flavonoids | Hydroxyl group positions (C-5, C-7), C2-C3 double bond | Essential for high inhibitory activity against xanthine oxidase. | nih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) Analogs | Linker flexibility and aryl substitution | Modulates 5-lipoxygenase inhibition. | nih.gov |

Molecular Docking and Ligand-Protein Interaction Profiling In Silico

In silico techniques like molecular docking are invaluable for predicting how a ligand such as this compound might interact with protein targets at a molecular level. ijpsr.com Such studies on analogous compounds can predict potential binding modes and affinities.

Docking studies of other chlorinated aromatic compounds have shown their potential to act as inhibitors of various enzymes. For example, di-ortho-substituted halogenated biphenyls have been evaluated as potential inhibitors of the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase, suggesting that such chlorinated structures can be effective antifungal agents. scivisionpub.com In these simulations, the chlorinated rings typically occupy hydrophobic pockets within the enzyme's active site, while other substituents can form specific hydrogen bonds or other polar interactions.

For this compound, it can be hypothesized that the dichlorophenyl ring would favorably interact with hydrophobic residues (e.g., Leucine, Isoleucine, Phenylalanine) in a protein's binding site. The ether oxygens in the diethoxyethoxy side chain are potential hydrogen bond acceptors, capable of forming interactions with hydrogen bond donor residues like Tyrosine, Serine, or backbone amides.

A particularly relevant in silico approach involves using chlorobenzene (B131634) as a computational molecular probe in molecular dynamics simulations to map protein surfaces. cam.ac.uk This technique successfully identified both hydrophobic and halogen-specific binding sites on proteins, including cryptic sites not visible in static crystal structures. cam.ac.uk This method demonstrates that the chlorophenyl moiety is adept at locating binding pockets, suggesting that the 1,2-dichlorophenyl portion of the target compound could guide it to similar sites on protein surfaces. cam.ac.uk

Table 2: Summary of Molecular Docking Studies on Analogous Compounds

| Analog Compound(s) | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Di-ortho-substituted halogenated biphenyls | Cytochrome-P450-14alpha-sterol demethylase | Halogenated biphenyls may act as effective inhibitors, fitting into the enzyme's active site. | scivisionpub.com |

| N1-chloroacetyl-substituted benzodiazepines | GABA-A receptor-associated protein | Docking scores indicated variable affinity for the receptor based on substitution patterns. | ijpsr.com |

| Chlorobenzene (as a probe) | MDM2, IL-2, and other proteins | Revealed cryptic hydrophobic and halogen-binding sites not apparent in apo structures. | cam.ac.uk |

| 2-chloroethyl benzene | Various protein receptors | Docking studies were used to assess potential interactions and binding affinity. | researchgate.net |

Investigation of In Vitro Metabolic Transformations and Pathways

The metabolism of this compound is expected to proceed via two main routes: transformation of the diethoxyethoxy side chain and oxidation of the dichlorinated aryl ring.

The (2,2-diethoxyethoxy) side chain contains both acetal and ether functional groups, which are susceptible to enzymatic cleavage. The terminal diethyl acetal group can undergo hydrolysis, catalyzed by enzymes with glycosidase-like or general acid/base catalytic activity, to yield an aldehyde intermediate (3,4-dichlorophenoxyacetaldehyde) and two molecules of ethanol. The ether linkage between the benzene ring and the side chain can also be a target for metabolism. O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, would cleave this bond to produce 3,4-dichlorophenol (B42033) and 2,2-diethoxyethanol.

The oxidative metabolism of the dichlorobenzene core is well-studied in analogs. In vitro studies using rat, mouse, and human liver microsomes have shown that 1,2-dichlorobenzene (B45396) is oxidized by cytochrome P450 enzymes, primarily CYP2E1 and, to a lesser extent, CYP3A. nih.govjbtr.or.kr The main products of this oxidation are dichlorophenols. For this compound, this would correspond to hydroxylation at the available positions on the aromatic ring.

This metabolic activation can lead to the formation of reactive intermediates. For example, the oxidation of 1,4-dichlorobenzene (B42874) can produce benzoquinones, which are reactive metabolites capable of covalently binding to macromolecules like proteins and DNA. nih.govnih.gov Similarly, the oxidation of 1,2-dichlorobenzene can generate products that bind covalently to microsomal proteins. nih.gov This suggests that the metabolism of this compound could also generate reactive species with toxicological implications.

Table 3: In Vitro Oxidative Metabolism of Dichlorobenzene Analogs

| Substrate | Enzyme System | Key Metabolites/Products | Findings | Reference |

|---|---|---|---|---|

| 1,2-Dichlorobenzene | Rat and human liver microsomes | Dichlorophenols, covalently bound products | Primarily oxidized by CYP2E1; also by CYP3A. Metabolic rates vary significantly between individuals. | nih.gov |

| 1,4-Dichlorobenzene | Human, mouse, and rat liver microsomes | Oxidized metabolites, glutathione (B108866) conjugates, benzoquinones | Mouse microsomes produced the most reactive metabolites. Formation of benzoquinones indicates a pathway to reactive species. | nih.gov |

| 1,2-Dichlorobenzene | Rat and mouse microsomal systems | Covalently bound adducts with DNA, RNA, and proteins | Demonstrates bioactivation to intermediates capable of binding to cellular macromolecules. | nih.gov |

Bio-conjugation Chemistry and Molecular Probes Development (in in vitro contexts)

The structural features of this compound and its analogs lend themselves to applications in bioconjugation and the development of molecular probes for in vitro use. nih.gov Chemical probes are essential tools for studying protein function in a cellular context. nih.gov

The dichlorophenyl moiety can serve as a scaffold for creating more complex chemical tools. For example, dichloroacetophenone derivatives have been developed as highly selective bioconjugation reagents for creating disulfide bridges in peptides under biocompatible conditions. researchgate.netnih.gov This highlights the utility of the dichlorinated aromatic structure as a stable, yet functionalizable, core for designing molecules that can interact with and modify biological targets.

Furthermore, as demonstrated in in silico studies, chlorobenzene itself can be used as a molecular probe to map the binding surfaces of proteins. cam.ac.uk By analogy, this compound could be modified—for example, by incorporating a fluorescent tag or a photo-activatable group onto the side chain or aryl ring—to create a chemical probe. Such a probe could be used in in vitro assays to identify binding partners, visualize cellular localization, or quantify target engagement. The dichlorophenyl group would help guide the probe to hydrophobic or halogen-friendly pockets on a protein, while the side chain provides a convenient point for attaching reporter moieties.

Environmental Behavior and Abiotic/biotic Degradation Pathways

Photodegradation Mechanisms and Products in Aquatic and Atmospheric Environments

Direct photolysis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene in aquatic and atmospheric environments is anticipated, although specific studies are not available. The presence of the dichlorobenzene ring suggests that the compound will absorb ultraviolet (UV) radiation, leading to its degradation. Research on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), indicates that photolysis is a significant degradation pathway. The decomposition of 2,4-D under UV light results in the formation of several intermediate products, including 2,4-dichlorophenol (B122985), 4-chlorocatechol, and 2-hydroxy-4-chlorophenoxyacetic acid. researchgate.net The photolysis rate is influenced by factors such as pH, time of day, season, and latitude. researchgate.net For some chloroaromatic compounds, photolysis can be a slow process; for instance, the half-life of the butoxyethyl ester of 2,4-D under September sunlight in the southern United States is approximately 14 days. researchgate.net

In the atmosphere, the reaction with photochemically produced hydroxyl radicals is another important degradation pathway for aromatic compounds. For other brominated diphenyl ethers, photodegradation primarily occurs via debromination, with half-lives varying depending on the specific congener and environmental conditions. nih.gov It is plausible that this compound would undergo similar reactions, leading to the cleavage of the chlorine-carbon bonds and the ether linkage.

Table 1: Photodegradation Data for Analogous Compounds

| Compound | Environment | Key Findings | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aquatic | Decomposes under UV light to form 2,4-dichlorophenol, 4-chlorocatechol, and other products. researchgate.net | researchgate.net |

| Butoxyethyl ester of 2,4-D | Aquatic | Minimum photolysis half-life of about 14 days under sunlight. researchgate.net | researchgate.net |

| Nonabrominated diphenyl ethers | Various Solvents | Rapid degradation under sunlight with half-lives from 4.25 to 12.78 minutes, forming less brominated congeners. nih.gov | nih.gov |

Hydrolytic Stability under Varying Environmental Conditions

The ether linkage in this compound is expected to be relatively stable to hydrolysis under typical environmental conditions. Aromatic ethers are generally more resistant to hydrolysis than their alkyl ether counterparts due to the electron-withdrawing nature of the aromatic ring, which makes the ethereal oxygen less nucleophilic. wikipedia.org Hydrolysis of aromatic ethers typically requires more forceful conditions, such as the presence of strong acids or bases and elevated temperatures. numberanalytics.comnumberanalytics.com

Studies on the hydrolysis of aromatic ethers have shown that cleavage of the C-O bond can be achieved under specific catalytic conditions. For example, metallic palladium can promote the reductive hydrolysis of aromatic ethers in the aqueous phase at relatively mild temperatures. pnnl.gov However, in the absence of such catalysts, the hydrolysis of aromatic ethers in water is generally a slow process. nist.gov The presence of the dichlorophenyl group in this compound may further influence its hydrolytic stability.

Table 2: Hydrolytic Stability of Analogous Compounds

| Compound Class | Conditions | Key Findings | Reference |

|---|---|---|---|

| Aromatic ethers | General | Generally stable towards acids and bases under normal conditions. numberanalytics.com | numberanalytics.com |

| Aromatic ethers | Acid-catalyzed | Requires strong acids like HCl or H2SO4 for hydrolysis. numberanalytics.com | numberanalytics.com |

| Aromatic ethers | Base-catalyzed | Requires strong bases like NaOH or KOH for hydrolysis. numberanalytics.com | numberanalytics.com |

| Diaryl ethers | Photocatalytic | Can be hydrolyzed under visible light with a uranyl catalyst at room temperature. acs.org | acs.org |

Microbial Biodegradation Studies and Identification of Metabolites

While no specific microbial biodegradation studies have been conducted on this compound, extensive research on the biodegradation of 1,2-dichlorobenzene (B45396) (o-DCB) provides valuable insights. Several bacterial strains have been isolated that can utilize o-DCB as a sole source of carbon and energy. For instance, a Pseudomonas sp. was found to degrade o-DCB through a dioxygenase-initiated pathway. asm.orgnih.gov

The initial step in this pathway is the conversion of o-DCB to 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene (an o-DCB dihydrodiol). asm.orgnih.gov This intermediate is then dehydrogenated to 3,4-dichlorocatechol (B1202523). asm.orgnih.gov Subsequent ring cleavage of 3,4-dichlorocatechol is catalyzed by a catechol 1,2-oxygenase, leading to the formation of 2,3-dichloro-cis,cis-muconate. asm.orgnih.gov Further degradation involves the elimination of chloride ions and hydrolysis to form 5-chloromaleylacetic acid. asm.orgnih.gov It is plausible that the biodegradation of this compound would proceed through a similar pathway, with initial cleavage of the ether bond followed by degradation of the resulting dichlorophenol. The presence of the diethoxyethoxy side chain would likely be metabolized by ether-cleaving enzymes. Studies have shown that biostimulation by adding nutrients can enhance the biodegradation of chlorobenzenes in contaminated soils. researchgate.net

Table 3: Microbial Degradation of 1,2-Dichlorobenzene

| Bacterial Strain | Degradation Pathway | Key Metabolites | Reference |

|---|---|---|---|

| Pseudomonas sp. | Dioxygenase pathway | 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,4-dichlorocatechol, 2,3-dichloro-cis,cis-muconate, 5-chloromaleylacetic acid. asm.orgnih.gov | asm.orgnih.gov |

| Not specified | Oxic/anoxic interface | Rapid biodegradation observed in the capillary fringe of a simulated groundwater plume. nih.gov | nih.gov |

Sorption and Leaching Characteristics in Soil and Sediment Matrices

The sorption and leaching behavior of this compound in soil and sediment will be influenced by its physicochemical properties and the characteristics of the soil matrix. For analogous compounds like dichlorobenzenes, sorption is a key process affecting their environmental transport and bioavailability. Studies on 1,2-dichlorobenzene (o-DCB) have shown that its sorption in soil is competitive and influenced by the natural organic matter (NOM) content. nih.gov

The sorption of dichlorobenzenes can be described by the Freundlich isotherm, and the sorption coefficients vary depending on the soil type. researchgate.net For instance, the sorption of 1,3-dichlorobenzene (B1664543) was suppressed by the presence of natural aromatic acids, indicating competition for sorption sites in the soil organic matter. dss.go.th The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. The log Kow for 1,2-dichlorobenzene is 3.43, suggesting a moderate potential for sorption to soil and sediment. epa.gov Compounds with higher Koc values tend to be less mobile and have a lower potential for leaching into groundwater. Given the structural similarities, this compound is expected to exhibit moderate sorption to soils, particularly those with high organic matter content, which would limit its leaching potential.

Table 4: Sorption Data for Dichlorobenzenes

| Compound | Soil/Sorbent | Key Findings | Reference |

|---|---|---|---|

| 1,2-Dichlorobenzene | Various natural sorbents | Competitive sorption observed, influenced by the nature of natural organic matter. nih.gov | nih.gov |

| 1,3-Dichlorobenzene | Peat and sandy loam | Sorption suppressed by natural aromatic acids, indicating competition for sorption sites. dss.go.th | dss.go.th |

| 1,2-Dichlorobenzene | Activated carbons and carbon nanotubes | Effective adsorption from the aqueous phase, with activated carbons showing higher regeneration capacity. mdpi.com | mdpi.com |

Applications As Chemical Intermediates and Building Blocks in Advanced Synthesis

Precursor for Advanced Pharmaceutical Scaffolds and Lead Compound Optimization (as intermediate, not final drug)

Pharmaceutical intermediates are crucial chemical compounds that form the building blocks of Active Pharmaceutical Ingredients (APIs). ikigaicorporation.com The process of drug discovery often involves identifying a "lead compound" which shows potential therapeutic effects and then optimizing its structure to enhance efficacy and safety. nih.gov This optimization can involve synthesizing numerous derivatives. orgsyn.org

While dichlorobenzene moieties are present in some pharmacologically active molecules, no specific studies were found that document the use of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene as a direct precursor or intermediate in the synthesis of advanced pharmaceutical scaffolds or during lead compound optimization. Research on related compounds, such as the synthesis of a luliconazole (B1675427) intermediate from a different dichlorobenzene derivative, highlights the general utility of this class of compounds but does not provide specific data for this compound. google.com

Intermediate in Agrochemical or Specialty Chemical Synthesis

Dichlorobenzene and its derivatives, such as 1,2-dichloro-4-nitrobenzene, are known intermediates in the synthesis of agrochemicals. chemicalbook.com Similarly, related isomers like 2,4-dichlorophenol (B122985) are produced in large quantities and serve as precursors for herbicides. nih.gov However, there is no specific literature available that details the role or application of this compound as an intermediate in the production of agrochemicals or other specialty chemicals.

Role in the Synthesis of Functional Dyes and Pigments

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. Dichlorobenzene isomers have been studied for their ability to form inclusion compounds and participate in host-guest systems. rsc.org The specific architecture of a molecule, including its functional groups and linkers, dictates its ability to form these complex assemblies. nih.govnih.gov However, the scientific literature lacks any studies on the utilization of this compound in the field of supramolecular chemistry or for the development of host-guest systems.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene to maximize yield?

- Methodological Answer : The synthesis involves halogenation and etherification steps. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity for halogenation steps (65% yield reported in analogous syntheses) .

- Temperature control : Reflux conditions (e.g., 18 hours at 100–120°C) ensure complete substitution .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity, as demonstrated for structurally similar halogenated benzene derivatives .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote ether bond formation in alkoxy-substituted intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions and confirm ether/chlorine groups. For example, aromatic protons appear as doublets (δ 6.8–7.5 ppm), while ethoxy protons resonate at δ 1.2–3.8 ppm .

- HPLC-MS : Reverse-phase C18 columns with methanol/water mobile phases resolve impurities and verify molecular ion peaks (e.g., [M+H] at m/z 303) .

- Melting Point Analysis : Consistent m.p. ranges (e.g., 141–143°C in analogs) confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from:

- Catalyst-ligand systems : Use Pd(PPh) for Suzuki-Miyaura couplings, as bulky ligands reduce steric hindrance from the diethoxyethoxy group. Contrastingly, Pd(OAc)/XPhos may improve Buchwald-Hartwig amination yields .

- Solvent effects : DMF enhances solubility for aryl chlorides, while toluene minimizes side reactions in Sonogashira couplings .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify competing pathways (e.g., dehalogenation vs. coupling) .

Q. What strategies improve regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodological Answer :

- Directing group engineering : The electron-donating diethoxyethoxy group directs nucleophiles to the meta-chlorine position. Use DFT calculations to predict transition states and optimize substituent effects .

- Temperature modulation : Lower temperatures (0–25°C) favor SNAr at the less hindered chlorine site, while higher temperatures (80°C) promote multi-substitution .

- Base selection : KCO in anhydrous acetone minimizes hydrolysis of the ethoxy group, improving selectivity .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Degradation pathways : Hydrolysis of the ethoxy group under acidic/alkaline conditions requires pH-neutral storage (pH 5–9) .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

- Storage conditions : Anhydrous environments (argon atmosphere) at –20°C prevent moisture absorption and oxidative degradation .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be analyzed?

- Methodological Answer :

- Solubility profiling : Use shake-flask methods with HPLC quantification. For example, logP values (calculated ~3.2) predict higher solubility in ethyl acetate than water .

- pH-dependent studies : Test solubility at pH 5–9, as protonation of the ether oxygen may enhance aqueous solubility under acidic conditions .

- Co-solvent systems : Ethanol/water mixtures (70:30 v/v) improve dissolution for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。